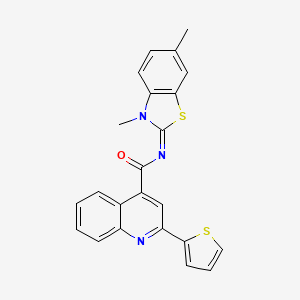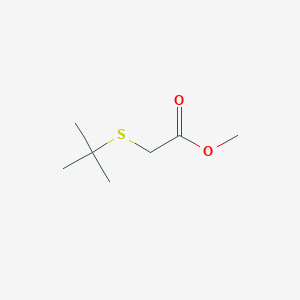
3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, also known as CFTRinh-172, is a small molecule compound that has attracted significant attention in the scientific research community due to its potential therapeutic applications in treating cystic fibrosis. CFTRinh-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating salt and water transport across epithelial tissues.
Scientific Research Applications
Synthesis and Characterization
3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, a compound with potential pharmacological activities, has been studied for its synthesis and structural characterization. The synthesis involves multiple steps, starting from basic chemical reactions to complex formation processes. For instance, Al-Ostoot et al. (2020) detailed the synthesis and characterization, including anti-inflammatory activity, of a closely related indole acetamide derivative through spectroscopic analyses and molecular docking studies targeting cyclooxygenase domains (Al-Ostoot et al., 2020). This showcases the methodological approach to synthesizing and assessing the biological activities of similar compounds, providing a framework for future research on this compound.
Antimicrobial and Antipathogenic Activities
Research into antimicrobial and antipathogenic activities of related chemical entities suggests potential applications for this compound in addressing bacterial infections and biofilm-associated pathogens. Studies by Limban et al. (2011) on thiourea derivatives, including compounds with halogenated phenyl groups, demonstrated significant anti-pathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011). This indicates that compounds structurally similar to this compound could have promising applications in combating microbial resistance and infection.
Potential as Pesticides
The structural complexity and versatility of this compound suggest its potential utility as a basis for developing new pesticides. Olszewska et al. (2011) characterized derivatives of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, highlighting the process of obtaining X-ray powder diffraction data for compounds with potential pesticidal activity (Olszewska et al., 2011). This research underscores the importance of structural analysis in the development of new agrochemicals and suggests that similar approaches could be applied to assess the pesticidal potential of this compound.
properties
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4/c24-14-9-11-15(12-10-14)30-13-20(28)27-21-16-5-1-4-8-19(16)31-22(21)23(29)26-18-7-3-2-6-17(18)25/h1-12H,13H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNCDDOEBQYPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)
![1,7-Dimethyl-3-(1-methyl-2-oxopropyl)-8-(phenylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2387586.png)
![1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2387589.png)
![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)
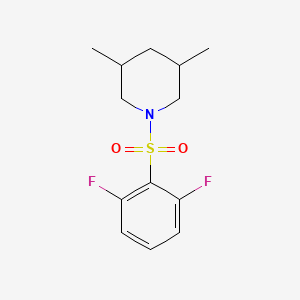
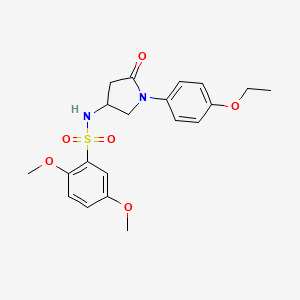
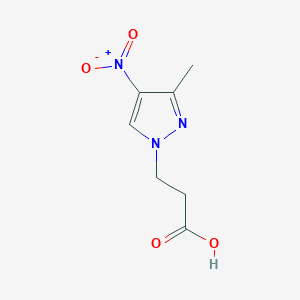
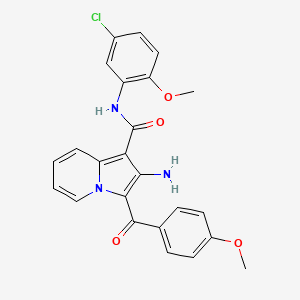
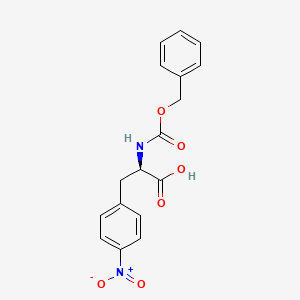
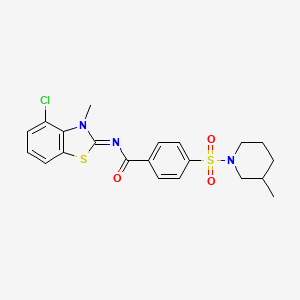
![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)
![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)
